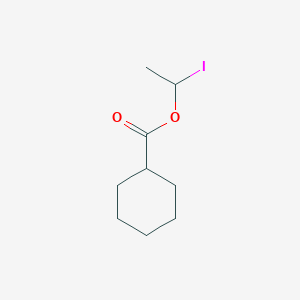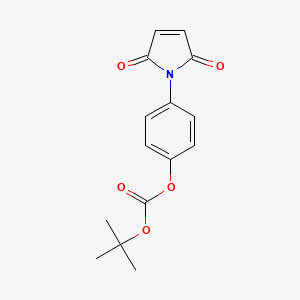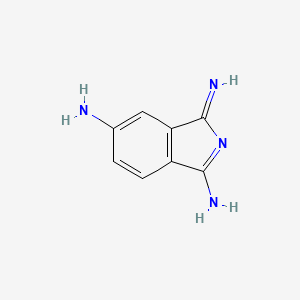![molecular formula C10H11BrO3 B8698105 methyl 2-[(3-bromophenyl)methoxy]acetate](/img/structure/B8698105.png)
methyl 2-[(3-bromophenyl)methoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-[(3-bromophenyl)methoxy]acetate is an organic compound with the molecular formula C10H11BrO3 It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: methyl 2-[(3-bromophenyl)methoxy]acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl alcohol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation: 3-bromobenzoic acid or 3-bromobenzaldehyde.
Reduction: 3-bromobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
methyl 2-[(3-bromophenyl)methoxy]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 2-[(3-bromophenyl)methoxy]acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- Methyl [(4-bromobenzyl)oxy]acetate
- Methyl [(2-bromobenzyl)oxy]acetate
- Methyl [(3-chlorobenzyl)oxy]acetate
Comparison: methyl 2-[(3-bromophenyl)methoxy]acetate is unique due to the position of the bromine atom on the benzyl group, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct properties and applications.
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
methyl 2-[(3-bromophenyl)methoxy]acetate |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
Clave InChI |
DFSHDTVRVWDYIC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COCC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
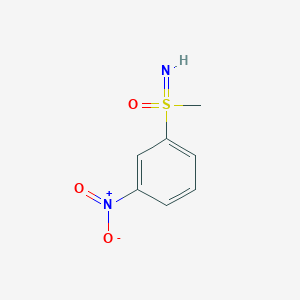
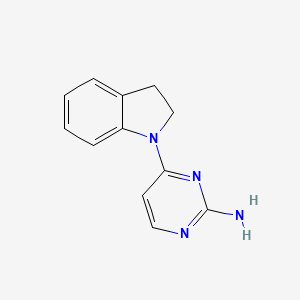


![N-[4-(hydroxymethyl)phenyl]acrylamide](/img/structure/B8698051.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide](/img/structure/B8698057.png)

![2-Chloro-6-cyclopropylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8698080.png)


![Ethyl bromo[2-(trifluoromethyl)phenyl]acetate](/img/structure/B8698100.png)
